molecular formula C14H17N3O4 B2720011 2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-80-0

2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2720011
CAS No.: 886913-80-0
M. Wt: 291.307
InChI Key: ZURZCIYPLRFAFG-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Biological Activity

2-Hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a pyrido[1,2-a]pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, and it possesses a complex structure that includes both hydroxy and carbonyl groups.

Antiviral Properties

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit antiviral activity against a range of viruses. For instance, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide demonstrated significant antiviral effects against the West Nile Virus, with low cytotoxicity levels reported in vitro . The mechanism of action appears to involve interference with viral replication processes.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that similar pyrido derivatives can inhibit the growth of various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies exploring the anticancer potential of this compound have revealed that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting a potential role in cancer therapy .

Case Studies

Study Findings Reference
Antiviral ScreeningHigh activity against West Nile Virus; low cytotoxicity
Antimicrobial EffectsInhibition of bacterial growth; specific strains affected
Cancer Cell ApoptosisInduction of apoptosis in various cancer cell lines

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit viral enzymes crucial for replication.
  • Cellular Uptake : Its structure allows for effective cellular uptake, enhancing its bioavailability.
  • Modulation of Signaling Pathways : Interaction with specific cellular receptors may alter signaling pathways involved in cell survival and proliferation.

Properties

IUPAC Name

2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-9(7-18)15-12(19)10-13(20)16-11-8(2)5-4-6-17(11)14(10)21/h4-6,9,18,20H,3,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURZCIYPLRFAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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